

2-Methoxy-4-(trifluoromethyl)phenol structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)phenol
Cat. No.:	B2461969

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An In-Depth Technical Guide to the Structure Elucidation of **2-Methoxy-4-(trifluoromethyl)phenol**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-Methoxy-4-(trifluoromethyl)phenol** (CAS No. 1027888-79-4). Designed for researchers, chemists, and professionals in drug development, this document outlines a multi-technique analytical workflow. It moves beyond procedural steps to explain the scientific rationale behind the integration of spectroscopic and chromatographic methods. By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity for research and development applications.

Introduction: The Compound in Context

2-Methoxy-4-(trifluoromethyl)phenol, also known as 4-Hydroxy-3-methoxybenzotrifluoride, is a substituted phenolic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenol, a methoxy ether, and a trifluoromethyl group. The trifluoromethyl (-CF₃) group is a particularly valued substituent in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2][3]} Given

its potential role as a key building block in the synthesis of novel pharmaceutical agents and advanced materials, rigorous and unequivocal structural verification is paramount.

This guide details the synergistic application of modern analytical techniques to confirm the identity and purity of this molecule, ensuring a solid foundation for subsequent research and development.

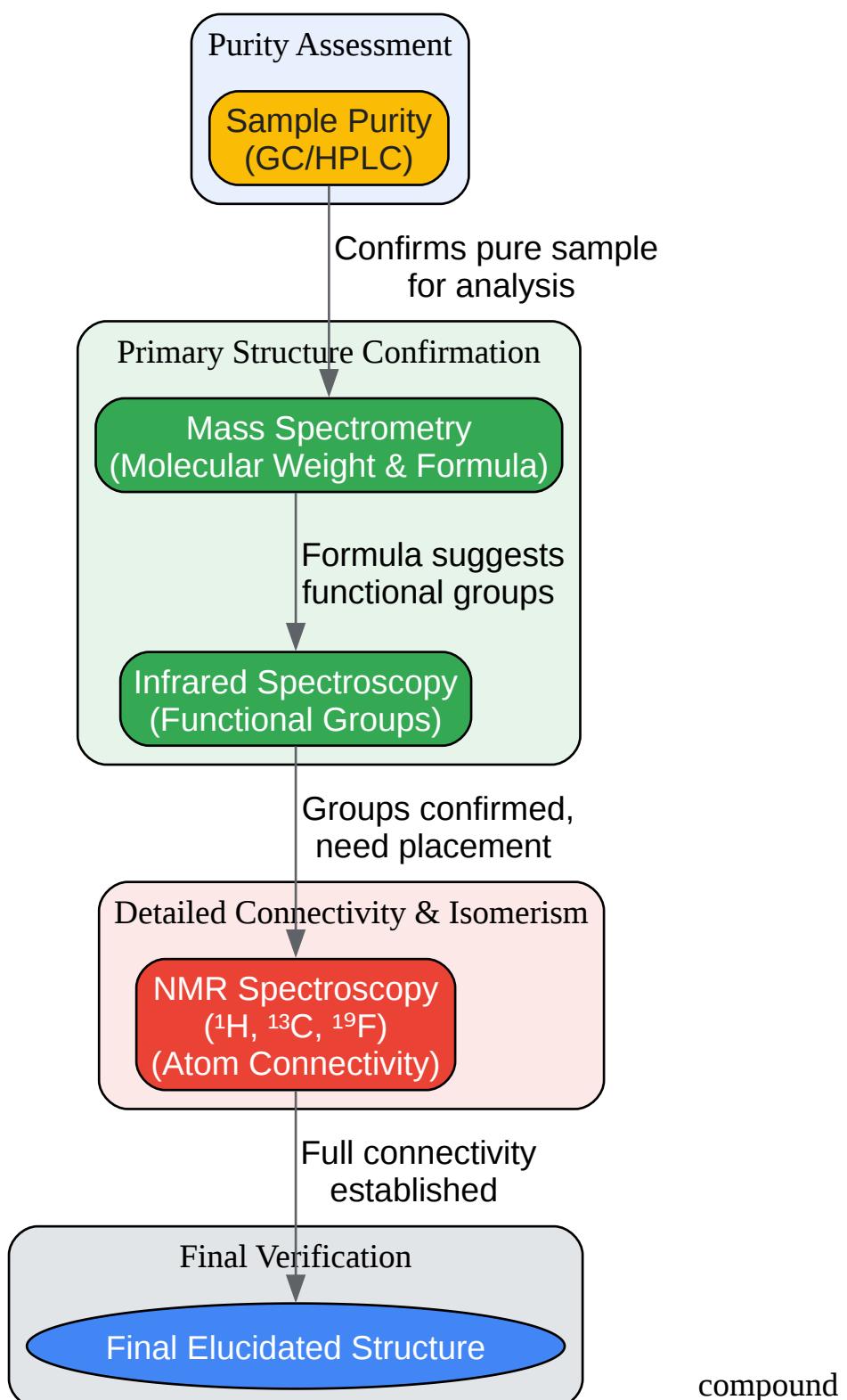
Physicochemical Properties

A summary of the key computed and known properties of **2-Methoxy-4-(trifluoromethyl)phenol** is presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ F ₃ O ₂	[4]
Molecular Weight	192.14 g/mol	[4]
CAS Number	1027888-79-4	[4]
Topological Polar Surface Area (TPSA)	29.46 Å ²	[4]
LogP	2.42	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]

The Integrated Analytical Workflow: A Holistic Approach

The definitive elucidation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures accuracy and reproducibility.



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- To cite this document: BenchChem. [2-Methoxy-4-(trifluoromethyl)phenol structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2461969#2-methoxy-4-trifluoromethyl-phenol-structure-elucidation>]

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